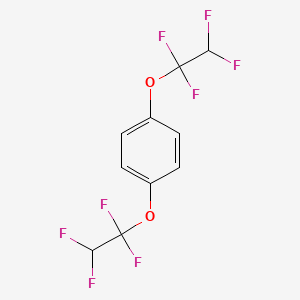

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

CAS No.: 3832-65-3

Cat. No.: VC3720951

Molecular Formula: C10H6F8O2

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3832-65-3 |

|---|---|

| Molecular Formula | C10H6F8O2 |

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene |

| Standard InChI | InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H |

| Standard InChI Key | SYMFAUQESLPCRO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a symmetrical molecule with the molecular formula C₁₀H₆F₈O₂ and a molecular weight of 310.14 g/mol . The compound is registered under CAS Registry Number 3832-65-3, which serves as its unique identifier in chemical databases and literature . The structure consists of a benzene ring core with two tetrafluoroethoxy substituents positioned at the para (1,4) positions, creating a symmetrical arrangement that influences its physical properties and potential applications.

Structural Representation

The compound's structure can be represented through various chemical notations. The SMILES notation is C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F, which provides a linear string representation of the molecular structure . For more comprehensive structural identification, the InChI notation is InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H, with the corresponding InChIKey SYMFAUQESLPCRO-UHFFFAOYSA-N . These representations are valuable for database searches and unambiguous identification of the compound across various chemical information systems.

Physical and Chemical Properties

Thermodynamic Properties

The compound exhibits a boiling point of 81-83°C at 10 mm Hg pressure . This relatively low boiling point under reduced pressure indicates a moderate volatility, which is typical for compounds containing multiple fluorine atoms. The specific boiling behavior provides important information for handling and processing this material in laboratory or industrial settings.

Optical Properties

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene has a refractive index of 1.3865 at 20°C . This optical property is useful for identification purposes and provides insights into how the compound interacts with light. The refractive index can be valuable for analytical applications and for confirming the purity of synthesized samples.

Mass Spectrometry Data

The predicted collision cross-section data for various adducts of the compound provides valuable information for mass spectrometric analysis, as shown in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 311.03130 | 179.5 |

| [M+Na]⁺ | 333.01324 | 181.8 |

| [M+NH₄]⁺ | 328.05784 | 179.7 |

| [M+K]⁺ | 348.98718 | 178.8 |

| [M-H]⁻ | 309.01674 | 172.0 |

| [M+Na-2H]⁻ | 330.99869 | 178.1 |

| [M]⁺ | 310.02347 | 177.3 |

| [M]⁻ | 310.02457 | 177.3 |

This mass spectrometry data is particularly useful for analytical chemists working to identify or quantify the compound in complex mixtures or for validating synthetic products.

Related Compounds and Structural Analogs

Isomeric Variants

A structurally related compound is 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0), which is an isomer with the same molecular formula (C₁₀H₆F₈O₂) and molecular weight (310.14) . This meta-substituted isomer has slightly different physical properties, including a boiling point of 78°C and a refractive index of 1.3866 . The comparison between these isomers can provide valuable structure-property relationship insights.

Other Fluorinated Analogs

Patent literature mentions other related compounds such as 1,4-bis(2-trifluoromethyl-1,1,2-trifluoroethoxy)benzene and 1,3-bis(2-trifluoromethyl-1,1,2-trifluoroethoxy)benzene . These structural variants with different fluorination patterns offer opportunities for comparative studies of physical properties and potential applications based on the specific arrangement of fluorine atoms within the molecular structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume